(2S,6E)-2-acetamido-6-diazo-5-oxohexanoic acid
Overview
Description
(2S,6E)-2-acetamido-6-diazo-5-oxohexanoic acid is a synthetic organic compound characterized by its unique structure, which includes an acetamido group, a diazo group, and a keto group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,6E)-2-acetamido-6-diazo-5-oxohexanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Acetamido Group: The starting material, often an amino acid derivative, undergoes acetylation to introduce the acetamido group.
Introduction of the Diazo Group: The acetamido intermediate is then treated with diazotizing agents, such as sodium nitrite and hydrochloric acid, to introduce the diazo group.
Formation of the Keto Group: The final step involves the oxidation of the intermediate to form the keto group, often using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2S,6E)-2-acetamido-6-diazo-5-oxohexanoic acid undergoes various types of chemical reactions, including:
Oxidation: The keto group can be further oxidized to form carboxylic acids.
Reduction: The diazo group can be reduced to form amines.
Substitution: The acetamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2S,6E)-2-acetamido-6-diazo-5-oxohexanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and enzymes.
Medicine: Investigated for its potential as a precursor to pharmaceutical compounds.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S,6E)-2-acetamido-6-diazo-5-oxohexanoic acid involves its interaction with various molecular targets, including enzymes and receptors. The diazo group is particularly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The acetamido and keto groups also contribute to the compound’s reactivity and interactions with molecular targets.
Comparison with Similar Compounds
Similar Compounds
(2S,6E)-2-amino-2-methylnon-6-enoic acid: Similar in structure but lacks the diazo group.
(2S,6E)-2-azanyl-2-methyl-non-6-enoic acid: Another similar compound with different functional groups.
Uniqueness
(2S,6E)-2-acetamido-6-diazo-5-oxohexanoic acid is unique due to the presence of the diazo group, which imparts distinct reactivity and potential applications in various fields. The combination of acetamido, diazo, and keto groups makes it a versatile compound for synthetic and research purposes.
Properties
IUPAC Name |
(2S,6E)-2-acetamido-6-diazo-5-oxohexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O4/c1-5(12)11-7(8(14)15)3-2-6(13)4-10-9/h4,7H,2-3H2,1H3,(H,11,12)(H,14,15)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBSWOKCKZUNHQV-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCC(=O)C=[N+]=[N-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CCC(=O)C=[N+]=[N-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501318378 | |
Record name | Duazomycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501318378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2508-89-6 | |
Record name | Duazomycin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2508-89-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Duazomycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501318378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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